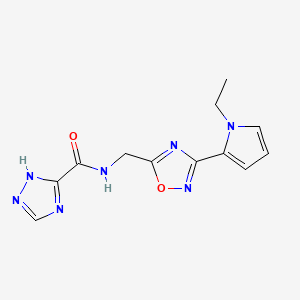

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,4-triazole-5-carboxamide

Description

Properties

IUPAC Name |

N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-1H-1,2,4-triazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N7O2/c1-2-19-5-3-4-8(19)10-16-9(21-18-10)6-13-12(20)11-14-7-15-17-11/h3-5,7H,2,6H2,1H3,(H,13,20)(H,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZPGPZGOELMYPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=NC=NN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,4-triazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on available literature.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Core Structures : It contains a triazole and an oxadiazole moiety, which are known for their biological activities.

- Molecular Formula : C₁₄H₁₈N₄O₂

- Molecular Weight : 286.32 g/mol

Anticancer Activity

Research has indicated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance:

- A study found that similar oxadiazole derivatives displayed inhibitory effects against various cancer cell lines, including human colon adenocarcinoma and lung carcinoma, with IC₅₀ values ranging from 30 to 100 µM depending on the specific derivative and cell line tested .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

- Oxadiazole derivatives have been reported to show activity against both Gram-positive and Gram-negative bacteria. For example, compounds with similar scaffolds demonstrated MIC values as low as 15 µg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazoles has been noted in several studies:

- Compounds with oxadiazole structures have shown the ability to inhibit cyclooxygenases (COX) enzymes, which play a crucial role in inflammation. Specific derivatives have been linked to reduced production of pro-inflammatory cytokines in vitro .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes such as COX and HDACs (Histone Deacetylases), affecting cell proliferation and apoptosis pathways.

- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA or inhibit topoisomerases, leading to disruption of cancer cell replication .

- Receptor Modulation : Potential interactions with various receptors involved in inflammation and cancer progression have also been suggested.

Case Study 1: Antitumor Efficacy

In a study exploring the antitumor efficacy of oxadiazole derivatives:

- A series of compounds were synthesized and tested against a panel of human tumor cell lines. The results indicated that certain derivatives exhibited potent antiproliferative effects with IC₅₀ values below 50 µM against multiple cancer types .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties:

- Several oxadiazole derivatives were screened for antibacterial activity. The results showed promising activity against resistant strains of bacteria, indicating the potential for development into therapeutic agents .

Summary Table of Biological Activities

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential as a pharmaceutical agent due to its diverse biological activities.

Antimicrobial Activity

Research has shown that derivatives of oxadiazoles and triazoles possess notable antimicrobial properties. For instance, compounds containing oxadiazole moieties have been evaluated for their efficacy against various bacterial strains. A study indicated that modifications to the oxadiazole structure could enhance antibacterial activity, suggesting that N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,4-triazole-5-carboxamide might be effective against resistant bacterial strains .

Antifungal Properties

The triazole ring in the compound is known for its antifungal properties. Triazoles are commonly used in antifungal medications due to their ability to inhibit fungal cell membrane synthesis. This compound's structure suggests potential use in developing new antifungal agents, particularly against fungi that exhibit resistance to existing treatments .

Anticancer Activity

Studies have indicated that compounds with oxadiazole and triazole rings can exhibit anticancer properties. The incorporation of these moieties in drug design can lead to the development of novel anticancer agents that target specific cancer pathways. Preliminary studies on similar compounds have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells .

Agricultural Applications

This compound may also find applications in agriculture as a fungicide or herbicide.

Fungicidal Activity

The compound's structural features suggest it could serve as a fungicide. Research on related triazole compounds has demonstrated their effectiveness in controlling fungal pathogens in crops. The ability to inhibit fungal growth can protect plants from diseases caused by various fungi, thereby improving crop yields .

Herbicidal Properties

Similar compounds have been explored for their herbicidal properties. The interaction of triazoles with plant metabolic pathways could lead to the development of effective herbicides that target specific weeds without harming crops. This application is particularly relevant in sustainable agriculture practices where selective herbicides are needed .

Several studies have focused on synthesizing and evaluating the biological activities of similar compounds:

Case Study 1: Antimicrobial Evaluation

A study synthesized various oxadiazole derivatives and evaluated their antimicrobial activities against standard bacterial strains. Results indicated that structural modifications significantly impacted efficacy, suggesting a tailored approach for enhancing activity in this compound could yield promising results .

Case Study 2: Antifungal Screening

Another study investigated the antifungal potential of triazole derivatives against common plant pathogens. The findings suggested that specific substitutions on the triazole ring could improve antifungal activity significantly .

Comparison with Similar Compounds

Key Observations :

Physicochemical and Spectroscopic Properties

- Melting Points : Pyrazole-carboxamides like 3a–3e exhibit melting points between 123–183°C , suggesting moderate crystallinity. The target compound’s melting point is unreported but may fall within this range due to structural similarities.

- Mass Spectrometry : The target compound’s molecular weight can be estimated as ~330–350 g/mol (assuming C15H17N7O2), comparable to compound 3a (403.1 g/mol) .

- NMR Features: The ethylpyrrole moiety would likely produce distinct 1H-NMR signals (e.g., δ 1.4–1.6 ppm for CH2CH3 and δ 6.0–6.5 ppm for pyrrole protons), differing from chlorophenyl or cyanopyrazole substituents .

Q & A

Basic: What are the standard synthetic protocols for N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,4-triazole-5-carboxamide?

Methodological Answer:

The synthesis typically involves multi-step heterocyclic assembly:

Cyclocondensation : Formation of the 1,2,4-oxadiazole core via reaction of amidoximes with carboxylic acid derivatives under reflux in ethanol or DMF .

Alkylation : Introduction of the 1-ethylpyrrole moiety using ethylating agents (e.g., ethyl iodide) under basic conditions (K₂CO₃ or NaH) in aprotic solvents like DMF .

Amide Coupling : Reaction of the oxadiazole intermediate with 1H-1,2,4-triazole-5-carboxylic acid using coupling agents (e.g., HATU or EDC) in dichloromethane or THF .

Purification : Chromatography (silica gel or preparative HPLC) is critical for isolating the final compound with >95% purity .

Basic: Which characterization techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and integration ratios (e.g., ethyl group at δ ~1.2–1.4 ppm, pyrrole protons at δ ~6.5–7.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .

- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for amides) .

- Elemental Analysis : Validate C, H, N, and S content within ±0.4% of theoretical values .

Advanced: How can reaction conditions be optimized to improve yields of the oxadiazole intermediate?

Methodological Answer:

- Temperature Control : Maintain reflux conditions (80–100°C) for cyclocondensation to minimize side reactions .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity in alkylation steps .

- Catalysts : Add Lewis acids (e.g., ZnCl₂) to accelerate oxadiazole ring formation .

- pH Adjustment : Neutral to slightly basic conditions (pH 7–8) to stabilize intermediates during coupling reactions .

Basic: What in vitro assays are recommended for initial biological activity screening?

Methodological Answer:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., EGFR or HIV-1 protease) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced: How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

- Replicate Experiments : Confirm activity under standardized conditions (e.g., fixed cell passage numbers, solvent controls) .

- Dose-Response Curves : Use 8–12 concentration points to ensure accurate IC₅₀/EC₅₀ determination .

- Structural Analysis : Compare batch purity (HPLC) and confirm stereochemistry (X-ray crystallography) to rule out impurities or isomerism .

Advanced: What computational methods are effective for elucidating the compound’s mechanism of action?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., kinases) .

- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories in explicit solvent .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to guide derivative design .

Advanced: How can researchers design derivatives to enhance metabolic stability?

Methodological Answer:

- Functional Group Modification : Replace labile esters with amides or ethers to resist hydrolysis .

- Isosteric Replacement : Substitute triazole with tetrazole to improve pharmacokinetic properties .

- Pro-drug Strategies : Introduce enzymatically cleavable groups (e.g., phosphate esters) for targeted release .

Basic: What analytical methods are used to monitor reaction progress and byproduct formation?

Methodological Answer:

- Thin-Layer Chromatography (TLC) : Track intermediates using silica plates and UV visualization .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity with C18 columns and acetonitrile/water gradients .

- Gas Chromatography (GC) : Detect volatile byproducts in alkylation steps .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s 3D structure?

Methodological Answer:

- Crystal Growth : Use vapor diffusion (e.g., sitting drop method) with DMSO/water mixtures .

- Data Collection : Resolve bond angles and torsions via synchrotron radiation (λ = 0.7–1.0 Å) .

- Refinement : Apply SHELX or PHENIX software to achieve R-factors < 0.05 .

Advanced: What strategies mitigate decomposition during long-term storage?

Methodological Answer:

- Lyophilization : Store as a lyophilized powder under argon at −80°C to prevent hydrolysis .

- Stabilizers : Add antioxidants (e.g., BHT) to DMSO stock solutions .

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

Advanced: How can cross-disciplinary approaches enhance research on this compound?

Methodological Answer:

- Chemical Biology : Incorporate click chemistry (e.g., CuAAC) for bioconjugation studies .

- Process Engineering : Optimize scale-up using continuous-flow reactors with in-line analytics .

- Materials Science : Explore metal-organic frameworks (MOFs) for controlled drug delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.